molecular formula C20H16Cl2N4O2 B3502636 1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea CAS No. 392708-65-5

1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea

Cat. No.: B3502636
CAS No.: 392708-65-5
M. Wt: 415.3 g/mol
InChI Key: YMFDWMHTMZOPRR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea is a bis-arylurea compound featuring two 3-chlorophenyl groups connected via urea linkages. One phenyl ring is directly attached to the urea moiety, while the other is linked through a para-substituted phenyl group bearing a carbamoylamino (-NH-C(=O)-NH-) functional group. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and apoptosis modulators, due to its ability to engage in hydrogen bonding and aromatic stacking interactions.

Key properties such as solubility and bioavailability can be inferred to be influenced by the electron-withdrawing chloro substituents and the rigid aromatic backbone.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O2/c21-13-3-1-5-17(11-13)25-19(27)23-15-7-9-16(10-8-15)24-20(28)26-18-6-2-4-14(22)12-18/h1-12H,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFDWMHTMZOPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361403
Record name 1-(3-chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392708-65-5
Record name 1-(3-chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,4-PHENYLENE)BIS(3-(3-CHLOROPHENYL)UREA)
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with isocyanates. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Urea derivatives with oxidized chlorophenyl groups.

    Reduction: Amine derivatives with reduced chlorophenyl groups.

    Substitution: Substituted urea derivatives with nucleophilic groups replacing the chlorine atoms.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Urea Derivatives with Thiazole and Piperazine Moieties

Compound Name Substituents Yield (%) Melting Point (°C) ESI-MS ([M+H]⁺) Key Features
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) 3-Chlorophenyl, thiazole-piperazine 77.7 Not reported 428.2 Enhanced solubility via piperazine
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) 3-Chlorophenyl, hydrazinyl-piperazine-thiazole 85.1 Not reported 500.2 Higher molecular weight due to hydrazine
Target Compound 3-Chlorophenyl, carbamoylamino-phenyl N/A N/A ~450 (est.) Simpler backbone, no heterocycles

Key Findings :

  • The addition of thiazole and piperazine groups (e.g., 9f, 11f) increases molecular weight (428–500 Da) compared to the target compound (estimated ~450 Da). These moieties may improve solubility but reduce metabolic stability.

Quinazoline-Linked Urea Derivatives

Quinazoline scaffolds () are prominent in kinase inhibitors. Compound 12 from shares a 3-chlorophenylurea motif but includes a quinazoline core:

Compound Name Substituents Yield (%) Melting Point (°C) ESI-MS ([M+H]⁺) Key Features
1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (12) Quinazoline, 3-chlorobenzyl 32 225.5–227 Not reported Rigid planar structure
Target Compound Phenyl-carbamoylamino, no quinazoline N/A N/A N/A Flexible urea linkage

Key Findings :

  • Quinazoline derivatives like compound 12 exhibit higher melting points (>225°C) due to extended aromaticity, whereas the target compound’s flexibility may lower its melting point.

Pyrazolo[3,4-d]pyrimidine-Based Ureas

Compound 5g () features a pyrazolo[3,4-d]pyrimidine scaffold, a common pharmacophore in kinase inhibitors:

Compound Name Substituents Yield (%) ESI-MS ([M−H]⁻) Key Features
1-(3-Chlorophenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (5g) Pyrazolo-pyrimidine, tetrahydropyran 72.3 463.14 Bulky substituents, chiral center
Target Compound No fused heterocycles N/A ~450 (est.) Linear structure

Key Findings :

  • The target compound’s linear structure may offer better adaptability.

Other Aryl Urea Derivatives

Simpler aryl ureas () highlight the impact of halogen and trifluoromethyl substituents:

Compound Name Substituents Molecular Formula ESI-MS ([M+H]⁺) Key Features
1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea 3-Cl, 4-F C₁₃H₁₀ClFN₂O Not reported Electron-withdrawing groups
1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea 3-Cl, 4-Br, CF₃ C₁₄H₁₀BrClF₃N₂O N/A High lipophilicity
Target Compound 3-Cl, carbamoylamino-phenyl C₁₉H₁₅Cl₂N₃O₂ ~450 (est.) Bifunctional hydrogen bonding

Key Findings :

  • Bromo and trifluoromethyl groups () significantly increase lipophilicity (ClogP ~4.5), whereas the target compound’s carbamoylamino group may enhance aqueous solubility.
  • The dual 3-chlorophenyl groups in the target compound could promote dimerization or aggregation in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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